molecular formula C6H13ClFN B1532873 trans-3-Fluoro-4-methylpiperidine hydrochloride CAS No. 374794-76-0

trans-3-Fluoro-4-methylpiperidine hydrochloride

Cat. No.: B1532873
CAS No.: 374794-76-0
M. Wt: 153.62 g/mol
InChI Key: IVOIZMQEPDOLEK-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidine hydrochloride typically involves the fluorination of 4-methylpiperidine. One common method includes the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: trans-3-Fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Corresponding amines

    Substitution: Various substituted piperidines

Scientific Research Applications

Chemistry: trans-3-Fluoro-4-methylpiperidine hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidines on biological systems. It serves as a model compound to understand the interactions of fluorinated molecules with enzymes and receptors .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting central nervous system disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .

Comparison with Similar Compounds

    3-Fluoropiperidine: Similar in structure but lacks the methyl group at the 4-position.

    4-Methylpiperidine: Similar in structure but lacks the fluorine atom at the 3-position.

    trans-4-Fluoro-3-methylpiperidine: A positional isomer with the fluorine and methyl groups swapped.

Uniqueness: trans-3-Fluoro-4-methylpiperidine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

trans-3-Fluoro-4-methylpiperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula: C7_7H10_{10}ClF
  • Molecular Weight: Approximately 153.63 g/mol
  • Structure: The compound features a piperidine ring with a fluorine atom at the 3-position and a methyl group at the 4-position, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The presence of the fluorine atom is known to enhance binding affinity, which may lead to altered receptor activity and subsequent biological effects. Preliminary studies suggest potential interactions with:

  • Opioid Receptors: Indicating possible analgesic properties.
  • Neurotransmitter Systems: Implicating roles in central nervous system disorders.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Its applications include:

  • CNS Disorders: Investigated for potential therapeutic effects on conditions such as depression and anxiety.
  • Cancer Research: Studies suggest it may have anticancer properties, showing cytotoxicity in certain tumor cell lines.
  • Drug Development: Used as a building block in synthesizing new pharmaceuticals due to its ability to introduce fluorine into various chemical frameworks.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-FluoropiperidineLacks methyl group at 4-positionBasic structural analog
4-MethylpiperidineLacks fluorine at 3-positionNon-fluorinated variant
trans-4-Fluoro-3-methylpiperidinePositional isomerDifferent biological activity due to position change

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that this compound showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects:
    • In vitro studies indicate that the compound may modulate neurotransmitter systems, which could lead to novel treatments for neurological disorders .
  • Synthetic Applications:
    • The compound serves as a versatile intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(3S,4R)-3-fluoro-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-5-2-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOIZMQEPDOLEK-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Fluoro-4-methylpiperidine hydrochloride
Reactant of Route 2
trans-3-Fluoro-4-methylpiperidine hydrochloride
Reactant of Route 3
trans-3-Fluoro-4-methylpiperidine hydrochloride
Reactant of Route 4
trans-3-Fluoro-4-methylpiperidine hydrochloride
Reactant of Route 5
trans-3-Fluoro-4-methylpiperidine hydrochloride
Reactant of Route 6
trans-3-Fluoro-4-methylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.